molecular formula C10H9NO2 B073831 Methyl 1H-indole-2-carboxylate CAS No. 1202-04-6

Methyl 1H-indole-2-carboxylate

Cat. No. B073831
CAS RN: 1202-04-6
M. Wt: 175.18 g/mol
InChI Key: NQPIEWBAWBFGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl 1H-indole-2-carboxylate involves several efficient methods, including [3+2] annulation of arynes (Rogness & Larock, 2009), and microwave-assisted synthesis through palladium-catalyzed intramolecular oxidative coupling (Bellavita et al., 2022). These methods emphasize the efficiency and versatility in synthesizing indole derivatives under mild conditions.

Molecular Structure Analysis

Methyl 5-methoxy-1H-indole-2-carboxylate, a closely related compound, has been characterized using various spectroscopic techniques, revealing insights into its molecular structure and bonding characteristics (Almutairi et al., 2017). Such studies are crucial for understanding the reactivity and potential applications of these molecules.

Chemical Reactions and Properties

Methyl 1H-indole-2-carboxylate undergoes various chemical reactions, including annulation processes that form novel ring systems (Selvaraj et al., 2019), demonstrating the compound's versatility in synthesizing complex heterocyclic structures.

Physical Properties Analysis

The physical properties of methyl 1H-indole-2-carboxylate derivatives, including their solid-state structure and behavior in different environmental conditions, are crucial for their application in material science and pharmaceutical formulations (Niemyjska et al., 2012).

Chemical Properties Analysis

The chemical properties of methyl 1H-indole-2-carboxylate, such as its reactivity towards different reagents and conditions, enable the synthesis of a wide range of biologically active compounds. The compound's interaction with various catalysts and reagents highlights its chemical versatility and utility in organic synthesis (Akbari & Faryabi, 2022).

Scientific Research Applications

Synthesis Techniques

  • A novel synthesis method for 1-methyl-1H-indole-3-carboxylates was developed, using Cu(II) as a catalyst. This method features simple procedures and yields ranging from 69-90% (Akbari & Faryabi, 2023).
  • Microwave-assisted synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been reported. This process uses palladium-catalyzed intramolecular oxidative coupling and achieves high yields and regioselectivity (Bellavita et al., 2022).

Pharmaceutical Research

  • Methyl 1H-indole-3-carboxylate derivatives have been studied for their potential anti-cancer properties, especially against melanoma, renal, and breast cancers (Niemyjska et al., 2012).

Chemical and Physical Properties

  • The thermodynamic properties, such as enthalpies of formation and sublimation, of methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate have been experimentally and computationally studied, providing insights into their stability and reactivity (Carvalho et al., 2016).

Application in Fluorescence and IR Probing

  • Methyl indole-4-carboxylate has been identified as a promising fluorescent and IR probe for protein local structure and dynamics due to its long fluorescence lifetime and sensitivity to local hydration environments (Liu et al., 2020).

Safety And Hazards

“Methyl 1H-indole-2-carboxylate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on “Methyl 1H-indole-2-carboxylate” and its derivatives is ongoing. For instance, it has been shown to have potential for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells . Further studies are needed to fully understand its potential applications in medicine and other fields.

properties

IUPAC Name

methyl 1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPIEWBAWBFGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152726
Record name Methyl 1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-indole-2-carboxylate

CAS RN

1202-04-6
Record name Methyl 1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-indole-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1202-04-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 300 ml of a methanol solution of 30.0 g (186.2 mmol) of 2-indolecarboxylic acid was dropwise added 44.3 g (372.3 mmol) of thionyl chloride at 0° C. The reaction mixture was refluxed for 2 hours and the solvent was then distilled off under reduced pressure. Ice water was poured onto the resulting residue. The mixture was made basic by the addition of concentrated ammonium hydroxide. The mixture was extracted three times with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure to give 32.34 g (99.2%) of methyl 2-indolecarboxylate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Indole-2-carboxylic acid (47.0 g, 292 mmol) was dissolved in 200 ml of methanol. To this solution was added 6 ml of concentrated sulfuric acid. The resulting mixture was heated to reflux and maintained at this temperature for about 16 hours. The reaction mixture was then cooled to room temperature and the solids were removed by filtration and then washed with 200 ml of methanol. The crystals were dried in a vacuum oven, yielding 39.5 grams (77%) of the desired title product as white needles. Analytical data obtained was consistent with the proposed title structure.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

50 g Indole-2-carboxylic acid were stirred with 400 ml methanol/10% H2SO4 for 48 hours. The resulting crystals were filtered off and washed with methanol giving 51.3 g product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.